molecular formula C9H6ClF3O2 B2895734 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone CAS No. 1824647-99-5

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2895734
CAS No.: 1824647-99-5
M. Wt: 238.59
InChI Key: RLBYEOOYGKVSHB-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the ethanone group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[2-chloro-4-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)7-3-2-6(4-8(7)10)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBYEOOYGKVSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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